Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine

Asymmetric epoxidation Manganese catalysis Catalyst loading

Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine (CAS 515124-12-6), commonly designated (R,R)-mcp, is a chiral tetradentate aminopyridine (N4) ligand featuring a trans-1,2-diaminocyclohexane backbone with two N-methyl-N-(2-pyridylmethyl) donor arms. It belongs to the mcp/mep family of bioinspired ligands that mimic non-heme iron and manganese enzymes.

Molecular Formula C20H28N4
Molecular Weight 324.5 g/mol
Cat. No. B13660415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine
Molecular FormulaC20H28N4
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=N1)C2CCCCC2N(C)CC3=CC=CC=N3
InChIInChI=1S/C20H28N4/c1-23(15-17-9-5-7-13-21-17)19-11-3-4-12-20(19)24(2)16-18-10-6-8-14-22-18/h5-10,13-14,19-20H,3-4,11-12,15-16H2,1-2H3/t19-,20-/m1/s1
InChIKeyHDQFPJIZHWFWTR-WOJBJXKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine – Chiral N4 Ligand for Asymmetric Oxidation Catalysis


Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine (CAS 515124-12-6), commonly designated (R,R)-mcp, is a chiral tetradentate aminopyridine (N4) ligand featuring a trans-1,2-diaminocyclohexane backbone with two N-methyl-N-(2-pyridylmethyl) donor arms [1]. It belongs to the mcp/mep family of bioinspired ligands that mimic non-heme iron and manganese enzymes. The ligand coordinates transition metals (Mn, Fe) in a cis-α topology, generating well-defined chiral metal complexes active in asymmetric epoxidation, water oxidation, and nitrogen-atom transfer reactions . The rigid cyclohexane scaffold imposes a fixed chiral environment distinct from the flexible ethylene-bridged analog mep, making (R,R)-mcp a privileged scaffold for enantioselective catalyst development [2].

Why (R,R)-mcp Cannot Be Replaced by mep or Other N4 Ligands Without Loss of Performance


The trans-1,2-diaminocyclohexane backbone in (R,R)-mcp imposes a rigid chiral environment that controls metal-center topology, enantioselectivity, and catalyst stability in ways that flexible analogs such as mep (ethane-1,2-diamine backbone) cannot replicate. The cyclohexane ring locks the two N-donor arms into a fixed relative orientation, enforcing a cis-α coordination geometry that directly influences the steric environment around the catalytic metal center [1]. Critically, the iron and manganese complexes of mcp and mep display divergent, even opposite, catalytic behaviors: [FeII(mep)]²⁺ is an active epoxidation catalyst, whereas [FeII(R,R-mcp)]²⁺ is a poor epoxidation catalyst, yet [MnII(R,R-mcp)(CF₃SO₃)₂] is highly active while [MnII(mep)(CF₃SO₃)₂] is less studied [1]. Furthermore, the cyclohexane ring provides chiral positions (C7/C7′) that can be functionalized with sterically demanding substituents to tune enantioselectivity—a structural opportunity absent in mep . These metal-dependent and topology-dependent performance differences mean that generic substitution of mcp with mep or achiral N4 ligands leads to unpredictable, often inferior catalytic outcomes.

Head-to-Head and Cross-Study Quantitative Differentiation of (R,R)-mcp Versus mep, PDP, and Other N4 Ligands


Mn(R,R-mcp) Achieves 0.1 mol% Catalyst Loading with <5 min Reaction Time Versus 3 mol% for Fe(mep) in Terminal Olefin Epoxidation

The manganese complex [MnII(R,R-mcp)(CF₃SO₃)₂] (1) epoxidizes terminal and electron-deficient olefins with as little as 0.1 mol% catalyst loading in under 5 minutes using 1.2 equivalents of peracetic acid, achieving >85% isolated yields across a broad substrate scope including terminal, tertiary, cis/trans internal, enones, and methacrylates [1]. By direct comparison in the same publication, the iron analog [FeII(mep)]²⁺ requires a substantially higher catalyst loading of approximately 3 mol% and displays 'somewhat capricious selectivity' [1]. The 30-fold lower catalyst loading of the Mn-mcp system translates to higher turnover numbers and reduced metal waste in preparative-scale reactions.

Asymmetric epoxidation Manganese catalysis Catalyst loading

Enantioselectivity Tuning via C7/C7′ Substituents: Parent Mn(R,R-mcp) Gives 26% ee vs Up to 89% ee with Aryl-Substituted Derivatives

Under identical reaction conditions (1 mol% Mn catalyst, 6 equiv H₂O₂, 5 equiv AcOH, MeCN, room temperature, 60 min), the parent [MnII(R,R-mcp)(CF₃SO₃)₂] complex delivers only 26% ee in the asymmetric epoxidation of styrene . In contrast, MnII complex 6 bearing 4-t-Bu-phenyl substituents at the C7 and C7′ positions of the (R,R-mcp) scaffold achieves 89% ee on o-Br-substituted chalcone and up to 86% ee on p-NO₂-substituted chalcone . This demonstrates that the (R,R-mcp) cyclohexane backbone provides a modular chiral platform where enantioselectivity can be amplified from near-racemic (26% ee) to synthetically useful levels (89% ee) by introducing sterically demanding aryl groups at the C7/C7′ positions—a structural feature not available in the achiral mep scaffold.

Asymmetric epoxidation Ligand design Enantioselectivity

Fe(mcp) Complexes Outperform Fe(mep) in Water Oxidation: TON of 3800 for Fe(mcp) vs 145 for Fe(mep)

A comparative table of water oxidation catalysts at pH 1 using ceric ammonium nitrate (CAN) as sacrificial oxidant reports that α-[Fe(OTf)₂(mcp)] achieves a turnover number (TON) of 3800 with a turnover frequency (TOF) of 0.41 s⁻¹, whereas [Fe(Cl)₂(mep)] reaches only a TON of 145 with a TOF of 0.14 s⁻¹ [1]. The mcp-based catalyst thus delivers a 26-fold higher TON and a 3-fold higher TOF relative to the mep analog, demonstrating that the cyclohexane backbone in mcp confers a significant advantage in catalytic water oxidation efficiency under acidic conditions.

Water oxidation Iron catalysis Turnover number

Metal-Dependent Catalytic Divergence: Fe(mcp) Is Poor for Epoxidation Whereas Mn(mcp) Is Highly Active

A critical finding from the Stack group is that [FeII(R,R-mcp)]²⁺ is a 'poor epoxidation catalyst' even though its iron-mep counterpart [FeII(mep)]²⁺ is active, and [MnII(R,R-mcp)(CF₃SO₃)₂] is an excellent epoxidation catalyst [1]. This metal-dependent divergence—where the same ligand scaffold (R,R-mcp) yields opposite catalytic outcomes depending on whether iron or manganese is coordinated—is not observed with the mep ligand. The mcp ligand's rigid cyclohexane backbone appears to enforce a coordination geometry that is compatible with high-valent Mn-oxo epoxidation intermediates but disfavors the corresponding Fe-oxo pathway, possibly due to differences in M–N bond lengths and spin-state preferences. This property makes (R,R)-mcp uniquely valuable as a selective scaffold: researchers can choose Mn for epoxidation catalysis and Fe for water oxidation or aziridination, using the same ligand platform.

Metal selection Epoxidation Iron vs manganese

Fe(MCP) Complexes Outperform Fe(PDP) Complexes in Aziridination of Styrene

In the first reported iron-catalyzed aziridination using MCP- and PDP-type complexes, the 5-pyridyl-substituted Fe(MCP) perchlorate complex 1g and triflate complex 1h 'outperform unsubstituted Fe(MCP) complex 1f and Fe(PDP)-type complexes 1j–1m as catalysts' for styrene aziridination with PhINNs as the nitrene source [1]. Under optimal conditions with 5 mol% catalyst, olefin 2a reacts to furnish aziridine 3a in 71% yield at room temperature using complex 1g [1]. This demonstrates that the MCP ligand scaffold, particularly when functionalized with electron-withdrawing 5-pyridyl substituents, provides superior catalytic activity for nitrogen-atom transfer compared to the more flexible PDP-type ligands.

Aziridination Iron catalysis Nitrogen-atom transfer

High-Value Application Scenarios for (R,R)-mcp Based on Quantitative Differentiation Evidence


Scalable Asymmetric Epoxidation of Electron-Deficient Olefins for Pharmaceutical Intermediate Synthesis

The Mn(R,R-mcp) catalyst system, operating at 0.1 mol% loading with peracetic acid and delivering >85% yield within 5 minutes, is ideally suited for industrial-scale asymmetric epoxidation of terminal and electron-deficient olefins including methacrylates and enones [1]. The low catalyst loading minimizes metal waste and purification burden, while the rapid reaction time (<5 min) enables continuous-flow processing. This scenario is directly supported by the quantitative evidence that Mn(R,R-mcp) requires 30-fold less catalyst than the Fe(mep) alternative [1].

Modular Ligand Scaffold for Systematic Enantioselectivity Optimization in Academic and Industrial Catalyst Discovery

The (R,R)-mcp ligand serves as a privileged starting scaffold for synthesizing libraries of chiral N4 ligands by introducing aryl substituents at the C7 and C7′ positions. As demonstrated in the Org. Lett. 2009 study, enantioselectivity can be tuned from 26% ee (parent mcp) to 89% ee (4-t-Bu-Ph substituted derivative) . This modularity is essential for catalyst discovery programs in both academic and pharmaceutical process chemistry settings where substrate-specific enantioselectivity optimization is required.

Iron-Catalyzed Water Oxidation for Artificial Photosynthesis Research

α-[Fe(OTf)₂(mcp)] achieves a TON of 3800 for water oxidation at pH 1, a 26-fold improvement over Fe(mep) (TON 145) [2]. This makes the mcp ligand framework the preferred choice for constructing earth-abundant iron-based water oxidation catalysts for artificial photosynthesis devices, solar fuel generation, and mechanistic studies of O–O bond formation relevant to Photosystem II [2].

Iron-Catalyzed Aziridination for Nitrogen-Containing Pharmaceutical Building Blocks

Fe(MCP) complexes, particularly those bearing 5-pyridyl substituents, catalyze styrene aziridination with 71% yield and outperform Fe(PDP)-type catalysts [3]. This enables efficient synthesis of N-aryl aziridines—valuable building blocks for β-amino alcohols, α-amino acids, and nitrogen heterocycles in medicinal chemistry—using a first-row earth-abundant metal catalyst under mild conditions.

Quote Request

Request a Quote for Rel-(1R,2R)-N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)cyclohexane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.